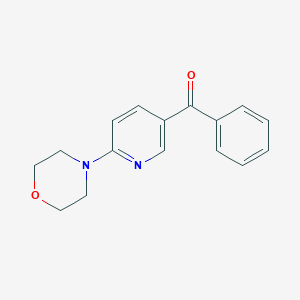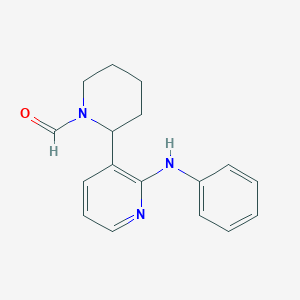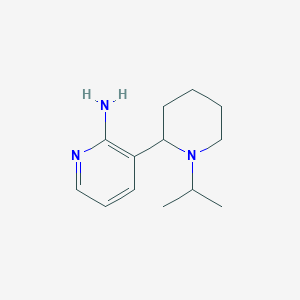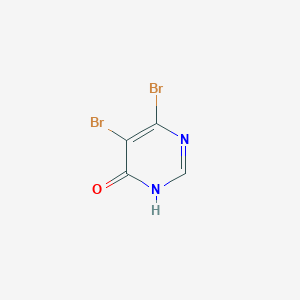
(6-Morpholinopyridin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Morpholinopyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C16H16N2O2 It is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to a phenyl group through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Morpholinopyridin-3-yl)(phenyl)methanone typically involves the reaction of 3-chloropyridine with morpholine under basic conditions to form 6-morpholinopyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Morpholinopyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Morpholinopyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound derivatives are explored for their potential anti-inflammatory, analgesic, and anticancer properties. Studies have shown that modifications to the morpholine and pyridine rings can enhance the compound’s biological activity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mécanisme D'action
The mechanism of action of (6-Morpholinopyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit adenosine kinase, leading to increased levels of adenosine and subsequent anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methyl-6-morpholin-4-yl-pyridin-3-yl)-phenyl-methanone: Similar structure with a methyl group on the pyridine ring.
(6-Phenoxy-pyridin-3-yl)-phenyl-methanone: Similar structure with a phenoxy group instead of a morpholine ring.
Uniqueness
(6-Morpholinopyridin-3-yl)(phenyl)methanone is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in drug design and material science.
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
(6-morpholin-4-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H16N2O2/c19-16(13-4-2-1-3-5-13)14-6-7-15(17-12-14)18-8-10-20-11-9-18/h1-7,12H,8-11H2 |
Clé InChI |
CJEGFWUYMZPSEL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)








